molecular formula C9H19N3 B051765 1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE CAS No. 123866-44-4

1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE

Cat. No.: B051765
CAS No.: 123866-44-4
M. Wt: 169.27 g/mol
InChI Key: OCZSJMLHVOLIBG-UHFFFAOYSA-N
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Description

1-[(Pyrrolidin-1-yl)methyl]piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods: Industrial production of 1-[(Pyrrolidin-1-yl)methyl]piperazine often involves large-scale batch reactions using optimized conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary widely and can include a range of functionalized derivatives that are useful in further synthetic applications .

Scientific Research Applications

1-[(Pyrrolidin-1-yl)methyl]piperazine has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]piperazine is unique due to its combination of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-2-6-11(5-1)9-12-7-3-10-4-8-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUVVHBOMKNJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611368
Record name 1-[(Pyrrolidin-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123866-44-4
Record name 1-[(Pyrrolidin-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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